molecular formula C21H22N4O2S2 B2875214 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide CAS No. 838902-02-6

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide

Cat. No.: B2875214
CAS No.: 838902-02-6
M. Wt: 426.55
InChI Key: URJUJTAGGQBDOF-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure involving benzylsulfanyl, thiadiazolyl, morpholinyl, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole. This involves reacting benzyl mercaptan with thiosemicarbazide under specific conditions to promote cyclization. The next step involves introducing the 2-(morpholin-4-yl)-2-phenylacetamide moiety through a nucleophilic substitution reaction. The overall reaction requires precise control over temperature, pH, and the use of suitable catalysts to ensure high yield and purity.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates optimizing each reaction step for efficiency and cost-effectiveness. This might involve continuous flow synthesis, use of robust catalysts, and automated systems to maintain consistency in large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions primarily at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the morpholinyl nitrogen.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.

Major Products Formed: These reactions yield a variety of products, such as sulfoxides, amides, or substituted thiadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has found applications across several fields:

  • Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules. Its structural features offer unique reactivity that is valuable in organic synthesis.

  • Biology: Studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors in biological systems.

  • Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory effects.

  • Industry: Utilized in the development of specialty chemicals, dyes, and as a reference standard in analytical chemistry.

Mechanism of Action

Compared to other compounds with similar structural motifs, such as those containing thiadiazole or morpholine groups, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide stands out due to its unique combination of functional groups. This diversity imparts distinct chemical reactivity and biological activity profiles, making it a versatile candidate for various applications.

Comparison with Similar Compounds

  • 5-(benzylsulfanyl)-1,3,4-thiadiazole derivatives

  • Morpholine-substituted phenylacetamides

  • Thiadiazole-based bioactive molecules

So, that's a comprehensive look at the compound. If you need more specific details, feel free to ask. No more questions?

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUJTAGGQBDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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